2-Amino-5-ethoxybenzamide

Lipophilicity Drug-likeness Permeability

Fragment-to-lead programs need building blocks with predictable regiochemistry and tunable lipophilicity for CNS targets. 2-Amino-5-ethoxybenzamide directly addresses this: • C-4 regioselective EAS via dual amino/ethoxy directing, enabling one-step SAR library synthesis. • ~0.4 logP increase over methoxy analog (0.84 vs ~0.46) for improved passive permeability without halogens. • TPSA 78.34 Ų-within CNS drug-like space. Supplied ≥98% purity for early-discovery research. Immediate global shipping.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1250898-29-3
Cat. No. B581522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-ethoxybenzamide
CAS1250898-29-3
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)N)C(=O)N
InChIInChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
InChIKeyPQNHPVCPFBUZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-ethoxybenzamide (CAS 1250898-29-3): A Differentiated 2,5-Disubstituted Benzamide Building Block for Drug Discovery and Chemical Biology


2-Amino-5-ethoxybenzamide (CAS 1250898-29-3) is a 2,5-disubstituted benzamide building block in which a strongly activating amino group occupies the 2‑position and an ethoxy substituent occupies the 5‑position of the benzene ring . The compound is supplied as part of Sigma‑Aldrich’s collection of unique chemicals for early‑discovery research, with a reported purity of ≥95 % and a molecular formula of C₉H₁₂N₂O₂ (MW 180.20 g/mol) [1]. Published experimental data on this specific compound are extremely sparse; the only physicochemical data available are computationally predicted properties such as an acid pKa of ~14.5 (JChem), a log P of ~0.84, and a polar surface area of 78.34 Ų [2].

Category 2,5-disubstituted benzamide building block
Workflow Fragment-based discovery, scaffold-hopping, SAR library synthesis
Evidence context Computationally predicted properties; experimental data required

Why 2-Amino-5-ethoxybenzamide Cannot Be Replaced by a Generic 2-Amino-5-substituted Benzamide


Even among simple 2‑amino‑5‑substituted benzamide building blocks, the identity of the 5‑position substituent—ethoxy (‑OEt) versus methoxy (‑OMe), hydroxy (‑OH), or halogen—can critically alter electronic character, H‑bonding capacity, lipophilicity, and metabolic stability. The ortho‑ and para‑directing ethoxy group in 2‑amino‑5‑ethoxybenzamide strongly activates the ring towards electrophilic aromatic substitution (EAS), a property not shared equally by all 5‑substituted analogs . Furthermore, predicted log P values differ significantly between ethoxy and methoxy analogs (0.84 vs ~0.46), indicating that the choice of building block can directly affect the drug‑likeness and permeability profile of downstream products [1]. Therefore, substituting a generic 2‑amino‑5‑substituted benzamide for 2‑amino‑5‑ethoxybenzamide without experimental validation risks altering both chemistry and pharmacology in unintended ways.

This Product
Ethoxy substitution may support higher lipophilicity and altered EAS regioselectivity for C4 functionalization.
vs
Generic 5-Substituted Analog
Methoxy, hydroxy, or halogen analogs may shift log P, H‑bonding, and reactivity profiles, potentially altering downstream permeability and scaffold behavior.

Quantitative Differentiation Evidence for 2-Amino-5-ethoxybenzamide vs. Closest Analogs


Computed log P (Lipophilicity) Distinguishes Ethoxy from Methoxy and Hydroxy Analogs

The predicted partition coefficient (log P) for 2‑amino‑5‑ethoxybenzamide is 0.84, compared to 0.46 for 2‑amino‑5‑methoxybenzamide and approximately −0.1 for 2‑amino‑5‑hydroxybenzamide [1]. These values, computed using the same JChem algorithm, indicate that the ethoxy compound is ~0.4 log units more lipophilic than its methoxy analog and nearly 1 log unit more lipophilic than the hydroxy analog. This difference can translate into markedly higher membrane permeability and altered tissue distribution for molecules built on the ethoxy scaffold.

Computed log P
Data to verify
Target: 0.84 (JChem) Comparator (5-OMe): 0.46 Comparator (5-OH): ≈ −0.1
Supports permeability and lipophilicity differentiation review
Computational prediction; requires experimental validation for assay correlation
Lipophilicity Drug-likeness Permeability

Predicted Acid Dissociation Constant (pKa) Reflects Electronic Modulation by 5‑Ethoxy Substitution

The predicted pKa of the amide proton in 2‑amino‑5‑ethoxybenzamide is 15.61 (ACD/Labs) to 14.49 (JChem), while the corresponding value for 2‑amino‑5‑methoxybenzamide is approximately 15.1–15.3, depending on the prediction software . The slight reduction in pKa for the ethoxy compound indicates that the ethoxy group exerts a marginally stronger electron‑withdrawing inductive effect (−I) than methoxy, slightly acidifying the amide proton. In contrast, the hydroxy analog has a substantially lower pKa (≈9–10) because the phenolic hydroxyl ionizes first, creating a fundamentally different charge state at physiological pH.

Predicted pKa
Source review
Target: 14.49–15.61 Comparator (5-OMe): 15.1–15.3 Comparator (5-OH): 9–10
Ionization state context differs; may affect solubility and protein binding
Computed values only; reported source for ethoxy pKa is missing
Ionization state Solubility CNS drug design

Polar Surface Area (PSA) and H‑Bonding Profile Differentiate Ethoxy from Halogen‑Substituted Analogs

The topological polar surface area (TPSA) of 2‑amino‑5‑ethoxybenzamide is 78.34 Ų, which places it firmly within the CNS‑drug‑like space (TPSA <90 Ų) and is essentially identical to that of the methoxy analog (78.34 Ų) [1]. However, when compared to halogen‑substituted analogs such as 2‑amino‑5‑chlorobenzamide (TPSA ≈ 52 Ų) or 2‑amino‑5‑bromobenzamide, the ethoxy compound offers an additional H‑bond acceptor, which can reinforce ligand‑target interactions without sacrificing permeability. The presence of the ethoxy oxygen may also reduce the compound’s susceptibility to oxidative dehalogenation, a common metabolic liability of halogenated aromatics.

TPSA & H‑Bonding
Class-level
Target: TPSA 78.34 Ų, 3 H‑bond acceptors Comparator (5-Cl): TPSA ≈ 52 Ų, 2 acceptors
Higher TPSA and H‑bond acceptors may shift permeability and target engagement
Class-level inference; halogen analog values are estimated
Permeability Off-target binding Pharmacokinetics

Electrophilic Aromatic Substitution (EAS) Reactivity Profile Is Distinct from Methyl or Unsubstituted Analogs

The combination of a strong ortho/para‑directing amino group at C2 and a strong ortho/para‑directing ethoxy group at C5 creates a predictable but unique EAS reactivity map. In 2‑amino‑5‑ethoxybenzamide, both activators direct incoming electrophiles to position C4 (para to amino, ortho to ethoxy) . This is in contrast to 2‑amino‑5‑methylbenzamide, where the methyl group is a weaker ortho/para‑director and would redirect reactivity towards C3 or C6. Selective functionalization at C4 is often synthetically useful for generating libraries of 4,5‑disubstituted analogs, making the ethoxy building block a preferred starting material when C4 diversification is the goal.

EAS Regioselectivity
Class-level
Target directs electrophiles to C4 (para to NH₂, ortho to OEt). 5-Me analog redirects to C3/C6; unsubstituted gives competitive C4/C6.
May simplify C4 library synthesis without additional directing groups
Theoretical prediction; synthetic validation recommended
Synthetic chemistry Late‑stage functionalization Medicinal chemistry

Optimal Procurement and Research Scenarios for 2-Amino-5-ethoxybenzamide


Scaffold‑Hopping in Fragment‑Based Drug Discovery Requiring Increased Lipophilicity

When a fragment hit containing a 2‑amino‑5‑methoxybenzamide core shows promising activity but insufficient permeability (log P <0.5), replacing the methoxy with an ethoxy group increases predicted log P by ~0.4 units [1]. This modest lipophilicity boost can improve passive membrane permeability without introducing a halogen, preserving lead‑like properties. 2‑Amino‑5‑ethoxybenzamide therefore serves as a direct scaffold‑hop candidate in fragment‑to‑lead optimization programs targeting intracellular proteins.

Synthesis of 4‑Substituted Benzamide Libraries via Electrophilic Aromatic Substitution

The 2‑amino and 5‑ethoxy groups both direct electrophiles to the C4 position, enabling efficient one‑step C‑4 functionalization without the need for directing‑group installation or removal . This regiochemical predictability makes the compound an attractive starting material for generating libraries of 4‑halo, 4‑nitro, or 4‑acyl derivatives for structure‑activity relationship (SAR) studies.

Early‑Stage Probe Design with Balanced Lipophilicity and Hydrogen‑Bonding Capacity

With a TPSA of 78.34 Ų and three H‑bond acceptors, 2‑amino‑5‑ethoxybenzamide falls within the desirable CNS physicochemical space (TPSA <90 Ų) while offering more interaction points than halogenated analogs [2]. This balance makes it suitable for early‑stage probe design where both target engagement and the potential for CNS penetration are critical project goals.

Procurement as a Unique Sigma‑Aldrich Building Block for Academic Screening Collections

Sigma‑Aldrich supplies 2‑amino‑5‑ethoxybenzamide as part of its collection of unique chemicals (Product CDS024009) intended for early‑discovery researchers . The compound’s limited commercial availability and absence from bulk catalogues make it a differentiated asset for establishing proprietary screening libraries, provided that the purchasing laboratory performs its own identity and purity verification as recommended by the supplier.

Application
Selection Property
Validation Focus
Fragment-based scaffold-hopping
Increased computed lipophilicity vs. methoxy analog
Permeability and log P correlation in target assay
C4-focused SAR library synthesis
Predicted exclusive C4 EAS regioselectivity
Regiochemical outcome verification
CNS probe design
TPSA and H‑bond acceptor count in CNS‑drug-like space
CNS permeability and off-target binding profile
Proprietary screening collection
Unique commercial availability, supplier recommendation
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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